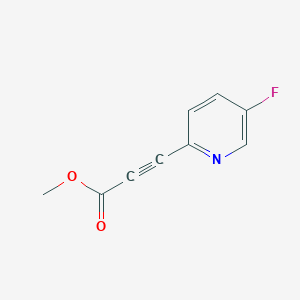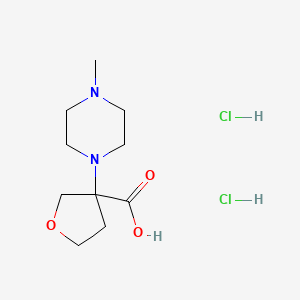
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride
Overview
Description
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride, also known as MPOC, is a chemical compound that has gained interest in scientific research due to its potential use as a drug. MPOC is a heterocyclic compound that contains a piperazine ring and an oxolane ring. It has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
DNA Interaction and Fluorescent Staining
One closely related compound is Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. It's a derivative of N-methyl piperazine used as a fluorescent DNA stain, indicating its utility in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Its derivatives also find applications as radioprotectors and topoisomerase inhibitors, providing a basis for rational drug design and a model system to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antipsychotic Activity
Another related compound, JL13 (5-(4-methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b][1,5] benzoxazepine fumarate), is a molecule with potential atypical antipsychotic activity. It demonstrates behavioral properties similar to clozapine, indicating its promise as an atypical antipsychotic drug without inducing significant motor side effects, highlighting its potential in treating psychosis and schizophrenia (Bruhwyler et al., 1997).
Anticonvulsant GABA Uptake Inhibitor
The preclinical pharmacology of tiagabine, a potent and selective anticonvulsant GABA uptake inhibitor, is also noteworthy. Tiagabine has shown efficacy in various seizure models, suggesting its utility in treating chronic seizure disorders such as generalized clonic-tonic epilepsy, photomyoclonic seizures, myoclonic petit mal epilepsy, and complex partial epilepsy. This underscores the importance of GABAergic mediation in brain function and the potential of targeting GABA uptake for therapeutic purposes (Suzdak & Jansen, 1995).
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)oxolane-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3.2ClH/c1-11-3-5-12(6-4-11)10(9(13)14)2-7-15-8-10;;/h2-8H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXCYSFPCYBECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCOC2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



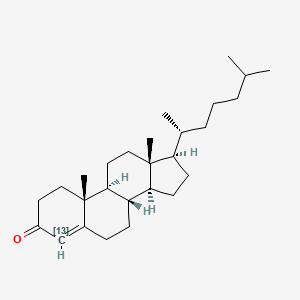
![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B1436306.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1436307.png)
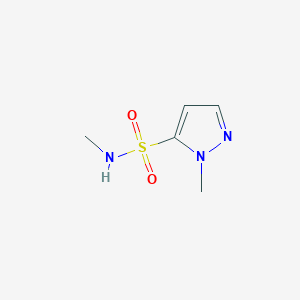
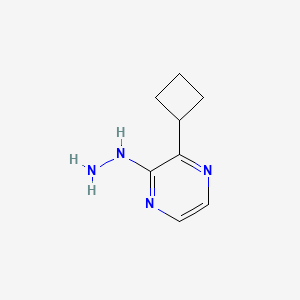
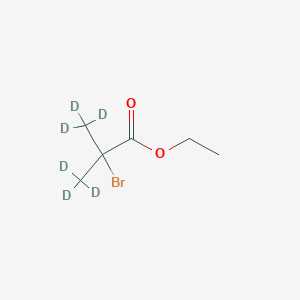
![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)
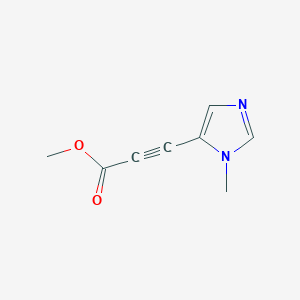
![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)




